Cedrusin

Vue d'ensemble

Description

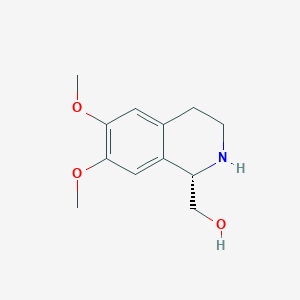

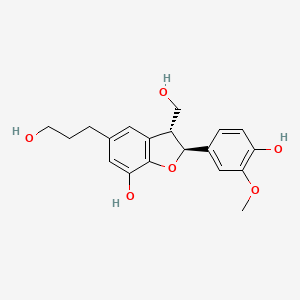

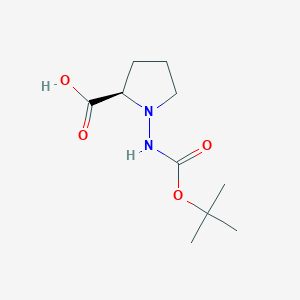

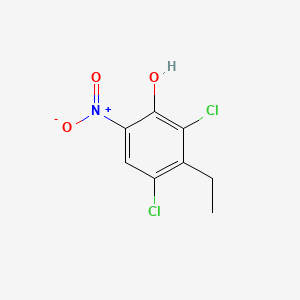

Cedrusin is a benzofuran derivative that can be isolated from Styrax suberifolius . It has a molecular formula of C19H22O6 and a molecular weight of 346.37 .

Synthesis Analysis

Cedrusin can be isolated from aqueous extracts of Pinus massoniana Lamb. using a two-dimensional preparative liquid chromatography method . A total synthesis of Cedrusin and its methyl ether has also been reported .Molecular Structure Analysis

The molecular structure of Cedrusin consists of 19 carbon atoms, 22 hydrogen atoms, and 6 oxygen atoms . The structure is a benzofuran derivative .Physical And Chemical Properties Analysis

Cedrusin has a molecular weight of 346.37 and a molecular formula of C19H22O6 . The specific gravity at 15°C (or 20°C) is 0.94-0.99 . The refractive index at 20°C is 1.48-1.51 .Applications De Recherche Scientifique

-

Pharmacognosy & Chemistry of Natural Products

- Application : Cedrus brevifolia needles yielded 20 compounds, including three flavonoids, one hydrolysable tannin, eleven phenolic derivatives, and one apocarotenoid . These compounds have inhibitory potencies on lipoxygenase, linoleic acid lipid peroxidation, and antioxidant activity .

- Methods : The compounds were isolated from the methanol extract and the methanol: water (5:1) extract of Cedrus brevifolia needles . The chemical structures of all isolated compounds were determined by 1D, 2D-NMR (1 Dimension, 2 Dimensions Nuclear Magnetic Resonance) and UV-Vis (Ultraviolet-Visible) spectroscopy .

- Results : According to the results, 4- O -β- d -glucopyranyl trans -p-coumaric acid and taxifolin were the most active ingredients .

-

Medical Biochemistry & Bio-organic Synthesis

- Application : Plants contain numerous glycoconjugates that are metabolized by specific glucosyltransferases and hydrolyzed by specific glycosidases . These plant-derived glycoconjugates can beneficially modulate metabolism .

- Methods : Specific plant glycosyltransferases using nucleotide-sugars as donors can attach specific sugar moieties to an acceptor molecule . Glycosyl hydrolases, so-called glycosidases, remove specific sugar moieties .

- Results : Glycosylation of metabolites in plants serves multiple purposes. Upon glycosylation, hydrophobic metabolites become more water-soluble which improves their bio-distribution and metabolism . Increased solubility and amphiphilicity of glycosylated metabolites may assist their transport across cell membranes .

-

Pharmacology

- Application : Cedrus deodara has anti-inflammatory, analgesic, anti-hyperglycaemic, anti-spasmodic, insecticidal, anti-apoptotic, anti-cancer, immmunomodulatory, molluscidal, anxiolytic and anticonvulsant properties .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Antioxidant, Antimicrobial, Anti-Inflammatory, and Dermatoprotective Properties

- Application : Cedrus atlantica essential oils (CAEOs) have been investigated for their in vitro antimicrobial, antioxidant, anti-inflammatory, and dermatoprotective properties .

- Methods : The volatile compounds of C. atlantica essential oils were determined and their in vitro biological properties were examined. In silico simulations, including molecular docking and pharmacokinetics absorption, distribution, metabolism, excretion, and toxicity (ADMET), and drug-likeness prediction were used to reveal the processes underlying in vitro biological properties .

- Results : The findings provide scientific validation of the traditional uses of this plant and suggest its potential application as natural drugs .

-

Phytochemical Analysis

- Application : The polar extracts of Cedrus brevifolia needles yielded 20 compounds, including three flavonoids, one hydrolysable tannin, eleven phenolic derivatives, and one apocarotenoid .

- Methods : The compounds were isolated from the methanol extract and the methanol: water (5:1) extract of Cedrus brevifolia needles . The chemical structures of all isolated compounds were determined by 1D, 2D-NMR (1 Dimension, 2 Dimensions Nuclear Magnetic Resonance) and UV-Vis (Ultraviolet-Visible) spectroscopy .

- Results : According to the results, 4- O -β- d -glucopyranyl trans -p-coumaric acid and taxifolin were the most active ingredients .

-

Medical Applications

- Application : Cedrus deodara has been used traditionally to treat various diseases like microbial infection, joint disorder, asthma, skin diseases, kidney stone, peptic ulcer, brain disorders and inflammatory disorders .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Biological Interaction and Local Extinction

- Application : The presence of Cedrus atlantica on the European continent, including the determination of the time of its disappearance from the Iberian Peninsula, is one of the most controversial issues in recent decades regarding the successive extinction of conifers in the Western Mediterranean .

- Methods : The niche overlap in the two-dimensional ecological space was analyzed. In addition, the potential distribution of both species in the Western Mediterranean today and two past periods (Last Glacial Maximum and Mid-Holocene) was modeled to identify their common geographic area of distribution .

- Results : The species showed very well differentiated niches and a distribution of their habitats virtually segregated by continents since the Mid-Holocene .

-

Pharmacological and Phytochemical Profile

- Application : Cedrus deodara has been used traditionally to treat various diseases like microbial infection, joint disorder, asthma, skin diseases, kidney stone, peptic ulcer, brain disorders and inflammatory disorders .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Anti-ulcer, Anti-secretory, Anti-hyperglycaemic, Anti-malarial, Anti-fungal, Anticonvulsant, Anti-sarcoptic, Antibacterial and Insecticidal Action

- Application : Recent research have been conducted on animals (in vitro) and their parts (in vivo) for determining and finding the new actions of C. deodara plant .

- Methods : The methods of application or experimental procedures are not specified in the source .

- Results : Most of the studies show positive results for Anti-ulcer, anti-secretry, anti-hyperglycaemic, anti-malarial, anti-fungal, anticonvulsant, anti-sarcoptic, antibacterial and insecticidal action .

Safety And Hazards

Propriétés

IUPAC Name |

(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-24-17-9-12(4-5-15(17)22)18-14(10-21)13-7-11(3-2-6-20)8-16(23)19(13)25-18/h4-5,7-9,14,18,20-23H,2-3,6,10H2,1H3/t14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKORXOLYTWDULG-KBXCAEBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cedrusin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B1631115.png)